

A Technical Guide to the Spectroscopic Characterization of 4-(Pentyloxy)phenol

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Compound of Interest

Compound Name: 4-(Pentyloxy)phenol

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Introduction

4-(Pentyloxy)phenol is a chemical compound of significant interest within the realms of organic synthesis, materials science, and drug discovery. As an ether derivative of hydroquinone, its molecular architecture, featuring a polar phenolic hydroxyl group and a nonpolar pentyloxy chain appended to an aromatic ring, imparts unique physicochemical properties. These characteristics make it a valuable precursor for the synthesis of liquid crystals, polymers, and biologically active molecules. An unambiguous structural elucidation and confirmation of purity are paramount for any of its applications, necessitating a thorough spectroscopic analysis.

This guide provides an in-depth examination of the spectroscopic data of **4-(Pentyloxy)phenol**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and is supplemented with detailed experimental protocols to aid researchers in their own analytical endeavors.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of **4-(pentyloxy)phenol** are numbered as follows:

Caption: Molecular structure of **4-(pentyloxy)phenol** with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the proton framework of a molecule. Although experimental data for **4-(pentyloxy)phenol** is not readily available in common spectral databases, a predicted spectrum can be constructed based on established chemical shift principles and data from analogous compounds.

Predicted ¹H NMR Data

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H on O1	~4.8 (variable)	Singlet (broad)	1H	-
H2, H6	~6.85	Doublet	2H	~9.0
H3, H5	~6.75	Doublet	2H	~9.0
H on C1'	~3.90	Triplet	2H	~6.5
H on C2'	~1.75	Multiplet	2H	~7.0
H on C3', C4'	~1.40	Multiplet	4H	-
H on C5'	~0.95	Triplet	3H	~7.0

Interpretation of the Predicted ¹H NMR Spectrum

- **Phenolic Proton (H on O1):** The chemical shift of the phenolic proton is highly dependent on concentration and solvent due to hydrogen bonding. It is expected to appear as a broad singlet.
- **Aromatic Protons (H2, H3, H5, H6):** The para-disubstituted aromatic ring gives rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the hydroxyl group (H2, H6) are expected to be slightly downfield from the protons ortho to the pentyloxy group (H3, H5) due to the differing electronic effects of the substituents.
- **Pentyloxy Chain Protons:**

- The methylene protons adjacent to the ether oxygen (H on C1') are deshielded and appear as a triplet around 3.90 ppm, split by the neighboring methylene group.
- The terminal methyl protons (H on C5') are the most shielded and appear as a triplet around 0.95 ppm.
- The remaining methylene protons (H on C2', C3', C4') will appear as overlapping multiplets in the aliphatic region.

Experimental Protocol for ^1H NMR Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of **4-(pentyloxy)phenol** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals^[1].
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard and is often pre-dissolved in the deuterated solvent.
- Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
 - A standard one-pulse sequence is typically used.
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - The free induction decay (FID) is Fourier transformed.
 - The spectrum is phased and the baseline is corrected.
 - The chemical shifts are referenced to the TMS signal at 0.00 ppm.

- The signals are integrated to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to the ¹H NMR data, a predicted ¹³C NMR spectrum is presented here.

Predicted ¹³C NMR Data

Carbon	Predicted Chemical Shift (δ, ppm)
C1	~150
C4	~153
C2, C6	~116
C3, C5	~115
C1'	~69
C2'	~29
C3'	~28
C4'	~22
C5'	~14

Interpretation of the Predicted ¹³C NMR Spectrum

- **Aromatic Carbons:** The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the oxygen atoms (C1 and C4) are the most deshielded. Due to the symmetry of the para-substituted ring, C2 and C6 are chemically equivalent, as are C3 and C5.
- **Pentyloxy Chain Carbons:** The chemical shifts of the aliphatic carbons are in the expected upfield region. The carbon attached to the ether oxygen (C1') is the most deshielded of the aliphatic carbons.

Experimental Protocol for ^{13}C NMR Spectroscopy

- **Sample Preparation:** A more concentrated sample (50-100 mg in 0.7 mL of deuterated solvent) is typically required for ^{13}C NMR compared to ^1H NMR due to the low natural abundance of the ^{13}C isotope.
- **Instrumentation:** The experiment is performed on the same NMR spectrometer as the ^1H NMR.
- **Data Acquisition:**
 - A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
 - A longer acquisition time and a greater number of scans are generally necessary to obtain a good signal-to-noise ratio.
- **Data Processing:** The data is processed similarly to the ^1H NMR spectrum, with the chemical shifts referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental IR Data

The gas-phase IR spectrum of **4-(pentyloxy)phenol** is available from the NIST WebBook[2].

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3670	Strong	O-H stretch (free)
~3050	Medium	Aromatic C-H stretch
~2960, 2870	Strong	Aliphatic C-H stretch
~1510	Strong	Aromatic C=C stretch
~1230	Strong	Aryl-O stretch (ether)
~1180	Strong	C-O stretch (phenol)

Interpretation of the IR Spectrum

- **O-H Stretch:** A strong, sharp band around 3670 cm⁻¹ is characteristic of a free (non-hydrogen-bonded) hydroxyl group, as expected in the gas phase[3]. In a condensed phase (liquid or solid), this peak would be a broad band at lower wavenumbers (typically 3200-3600 cm⁻¹) due to hydrogen bonding.
- **C-H Stretches:** The absorption at ~3050 cm⁻¹ is indicative of C-H stretching in the aromatic ring. The strong absorptions at ~2960 and 2870 cm⁻¹ are due to the asymmetric and symmetric stretching vibrations of the C-H bonds in the pentyloxy group.
- **Aromatic C=C Stretch:** The strong band at ~1510 cm⁻¹ is characteristic of the carbon-carbon stretching vibrations within the aromatic ring.
- **C-O Stretches:** The spectrum shows two strong C-O stretching bands. The band at ~1230 cm⁻¹ can be assigned to the aryl-O stretching of the ether linkage, while the band at ~1180 cm⁻¹ is attributed to the C-O stretching of the phenolic hydroxyl group[3].

Experimental Protocol for FTIR Spectroscopy

- **Sample Preparation:**
 - **Solid Sample (KBr Pellet):** Grind a small amount of **4-(pentyloxy)phenol** with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

- Liquid Sample (Neat): If the sample is a liquid at room temperature, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
- Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest.
- Instrumentation: An FTIR spectrometer is used to acquire the spectrum.
- Data Acquisition:
 - A background spectrum of the empty sample holder (or the pure solvent) is recorded.
 - The sample spectrum is then recorded.
 - The instrument software automatically subtracts the background from the sample spectrum.
- Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern of a molecule in the mass spectrometer provides valuable information about its structure.

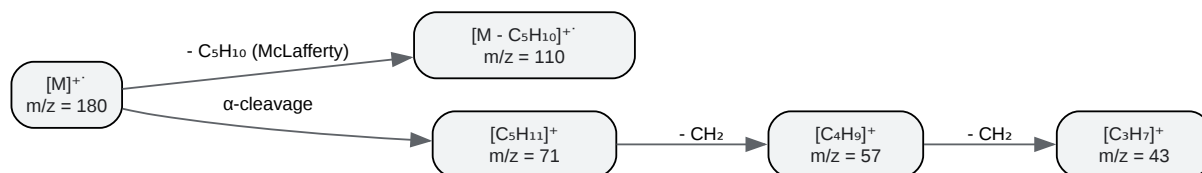
Experimental Mass Spectrum Data

The electron ionization (EI) mass spectrum of **4-(pentyloxy)phenol** is available from the NIST WebBook.

m/z	Relative Intensity (%)	Assignment
180	100	[M] ⁺ (Molecular Ion)
110	80	[M - C ₅ H ₁₀] ⁺
81	10	
55	15	
43	20	[C ₃ H ₇] ⁺
41	30	[C ₃ H ₅] ⁺
29	25	[C ₂ H ₅] ⁺

Interpretation of the Mass Spectrum

The mass spectrum of **4-(pentyloxy)phenol** is characterized by a prominent molecular ion peak and a significant fragment resulting from the cleavage of the pentyloxy group.



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Caption: Proposed fragmentation pathway for **4-(pentyloxy)phenol** in EI-MS.

- **Molecular Ion ([M]⁺):** The base peak in the spectrum is the molecular ion at m/z 180, which is consistent with the molecular weight of **4-(pentyloxy)phenol** (C₁₁H₁₆O₂). The high intensity of the molecular ion is characteristic of aromatic compounds.
- **Major Fragmentation:** The most significant fragment ion is observed at m/z 110. This corresponds to the loss of a neutral pentene molecule (C₅H₁₀, mass = 70) via a McLafferty rearrangement. This is a common fragmentation pathway for alkyl aryl ethers.

- Alkyl Chain Fragmentation: The smaller fragments at m/z 43, 41, and 29 are characteristic of the fragmentation of the pentyl chain.

Experimental Protocol for Electron Ionization Mass Spectrometry

- Sample Introduction: The sample is introduced into the ion source of the mass spectrometer. For a solid sample like **4-(pentyloxy)phenol**, a direct insertion probe can be used, where the sample is heated to volatilize it.
- Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of **4-(pentyloxy)phenol**, utilizing ^1H NMR, ^{13}C NMR, IR, and MS, provides a detailed and unambiguous confirmation of its molecular structure. The predicted NMR data, based on established principles, offers a reliable guide for the interpretation of experimental spectra. The characteristic IR absorptions confirm the presence of the phenolic hydroxyl group, the aromatic ring, and the ether linkage. The mass spectrum, with its distinct molecular ion and fragmentation pattern, further corroborates the proposed structure. The detailed experimental protocols provided herein serve as a valuable resource for researchers working with this compound, ensuring accurate and reproducible analytical results. This multifaceted spectroscopic approach is indispensable for quality control and for advancing the application of **4-(pentyloxy)phenol** in various scientific and technological fields.

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